1-amino-4-methoxyanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOGXZAXERYOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151262 | |
| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-83-6 | |
| Record name | 1-Amino-4-methoxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-anthraquinonylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4-methoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-1-ANTHRAQUINONYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1 Amino 4 Methoxyanthracene 9,10 Dione and Its Precursors
Established Synthetic Pathways to 1-Amino-4-methoxyanthracene-9,10-dione
The synthesis of this compound is typically achieved through a multi-step process starting from more accessible precursors, such as 1,4-dihydroxyanthracene-9,10-dione (quinizarin). A common strategy involves the selective methylation of one hydroxyl group, followed by the introduction of an amino group.
One potential pathway begins with the methylation of 1,4-dihydroxyanthracene-9,10-dione. nih.gov This reaction can yield a mixture of products, including the key intermediate 1-hydroxy-4-methoxyanthracene-9,10-dione and the fully methylated 1,4-dimethoxyanthracene-9,10-dione. nih.gov Subsequent amination of the methoxy-hydroxy intermediate would lead to the target compound. Another approach involves the amination of 1,4-dihydroxyanthracene-9,10-dione to produce 1-amino-4-hydroxyanthracene-9,10-dione, which can then be selectively methylated at the hydroxyl position.
Amination Reactions in Anthracene-9,10-dione Synthesis
Amination is a critical transformation in the synthesis of aminoanthraquinone derivatives. Nucleophilic substitution reactions are commonly employed to introduce amino groups onto the anthraquinone (B42736) scaffold. For instance, various aminoanthraquinone derivatives have been successfully synthesized by treating precursors like 1,4-dihydroxyanthraquinone, anthracene-1,4-dione, and 1,4-dimethoxyanthracene-9,10-dione with amines such as butylamine. nih.govresearchgate.net These reactions are often facilitated by a catalyst, such as iodobenzene (B50100) diacetate [PhI(OAc)₂], which can lead to higher yields of the desired aminoanthraquinone. nih.govresearchgate.net The amine can also serve as the solvent for the reaction. nih.gov The mechanism for the catalytic amination of a hydroxyl-substituted anthraquinone involves an initial interaction of the hydroxyl group with the catalyst, followed by an attack by the amine. nih.gov
Methylation and Acylation Reactions in Anthracene-9,10-dione Derivatives Synthesis
Methylation and acylation are key reactions for modifying the hydroxyl groups on the anthracene-9,10-dione core, often serving to create intermediates for further derivatization. nih.govresearchgate.net
Methylation: The methylation of 1,4-dihydroxyanthraquinone using dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) is a proven method for producing methoxy-substituted derivatives. nih.gov This reaction can yield a mixture of 1-hydroxy-4-methoxyanthracene-9,10-dione and 1,4-dimethoxyanthracene-9,10-dione. nih.gov The reaction time can be adjusted to influence the product distribution, with longer reaction times favoring the formation of the dimethylated product. nih.gov
Acylation: Similarly, acylation of 1,4-dihydroxyanthraquinone can be achieved using excess acetic anhydride (B1165640) in the presence of sodium acetate. nih.gov This process can produce a mixture of a monoacetylated product, 4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate, and a diacetylated product, 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. nih.gov As with methylation, increasing the reaction time tends to favor the formation of the diacetylated derivative. nih.gov
The following table summarizes the results of methylation and acylation of 1,4-dihydroxyanthraquinone.
| Entry | Reactant | Reagent | Product(s) |
| I | 1,4-Dihydroxyanthraquinone | (CH₃)₂SO₄, K₂CO₃ | 1-Hydroxy-4-methoxyanthracene-9,10-dione |
| II | 1,4-Dihydroxyanthraquinone | (CH₃)₂SO₄, K₂CO₃ (longer time) | 1,4-Dimethoxyanthracene-9,10-dione |
| III | 1,4-Dihydroxyanthraquinone | Acetic Anhydride, NaOAc | 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate |
| IV | 1,4-Dihydroxyanthraquinone | Acetic Anhydride, NaOAc (longer time) | 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |
This table is based on findings from a study on the synthesis of aminoanthraquinone derivatives. nih.gov
Reduction Strategies in Anthracene-9,10-dione Scaffolds
The reduction of the quinone moiety in anthracene-9,10-diones is a common strategy to alter the electronic properties of the molecule or to prepare different scaffolds for further reactions. A standard method for obtaining anthracenes is the reduction of the corresponding anthraquinones, which has the advantage of protecting the reactive 9 and 10 positions while allowing for substitution on the outer rings. beilstein-journals.org Reagents such as zinc powder in pyridine (B92270) or zinc with sodium hydroxide (B78521) can be used to reduce anthraquinones. beilstein-journals.orgresearchgate.net For example, 1,4-dihydroxyanthraquinone can be reduced to yield anthracene-1,4-dione. nih.govresearchgate.net Another reducing agent, sodium borohydride (B1222165) (NaBH₄), has been used to reduce a butylamino-substituted dihydroxyanthraquinone to the corresponding anthracene-1,4-dione derivative. researchgate.netbenthamopenarchives.com
Precursor Chemistry and Intermediate Reactions
The synthesis of this compound is intrinsically linked to the chemistry of its precursors, primarily 1,4-dihydroxyanthracene-9,10-dione. The reactions of this precursor set the stage for the final structure.
The initial methylation of 1,4-dihydroxyanthracene-9,10-dione is a pivotal step. The reaction proceeds through intermediate compounds. researchgate.net For instance, the formation of 1,4-dimethoxyanthracene-9,10-dione is believed to occur via the intermediate 1-hydroxy-4-methoxyanthracene-9,10-dione. nih.gov Similarly, the diacetylated product is formed through a monoacetylated intermediate. nih.gov
Once the key intermediate, 1-hydroxy-4-methoxyanthracene-9,10-dione, is formed, it can undergo amination to yield the target compound. Alternatively, if 1,4-dimethoxyanthracene-9,10-dione is used as the starting material for amination, a nucleophilic substitution reaction can occur, replacing one of the methoxy (B1213986) groups with an amino group. This has been demonstrated in the synthesis of 2-(butylamino)anthracene-9,10-dione from 1,4-dimethoxyanthracene-9,10-dione. nih.govnih.gov
Derivatization Strategies for Enhancing Research Applications
Derivatization of the this compound scaffold and related aminoanthraquinones is a powerful strategy to modulate their properties for various research applications, including the development of new dyes, sensors, and therapeutic agents. researchgate.netresearchgate.netresearchgate.net The presence of the amino and methoxy groups provides reactive sites for further modification. The amino group can be acylated or alkylated, while the aromatic rings can undergo further substitution reactions, although the existing substituents will direct the position of new groups.
The accessibility and fluorescence properties of aminoanthraquinones make them attractive fluorophores. researchgate.net By strategically modifying the structure, for example, by introducing different alkyl or aryl groups on the nitrogen atom, a library of compounds with tuned electronic and photophysical properties can be generated. mdpi.com These modifications can influence the molecule's solubility, binding affinity to biological targets, and reactivity. mdpi.com
Synthesis of Novel Aminoanthraquinone Derivatives
The synthesis of novel aminoanthraquinone derivatives often involves the reaction of various anthraquinone precursors with different primary or secondary amines. researchgate.netresearchgate.net A one-pot, three-component condensation reaction of aminoanthraquinones, triethyl orthoformate, and CH-acid compounds has been reported as a solvent-free and catalyst-free method to produce new derivatives. researchgate.net
Another common approach is the nucleophilic substitution of leaving groups (such as halogens or hydroxyl groups) on the anthraquinone ring with an amine. nih.govresearchgate.net For example, new cytotoxic aminoanthraquinones were synthesized by reacting 1,4-dihydroxyanthraquinone and its methylated, reduced, and acylated derivatives with butylamine. nih.govnih.gov This approach led to the creation of several novel compounds, including 2-(butylamino)anthracene-1,4-dione and 2-(butylamino)anthracene-9,10-dione. nih.govnih.gov The synthesis of 2-(butylamino)-1,4-dihydroxyanthraquinone was achieved in high yield from 1,4-dihydroxyanthracene-9,10-dione and butylamine. researchgate.netbenthamopenarchives.com This product was then used as a precursor for further methylation and acylation reactions to generate a new series of aminoanthraquinone derivatives. researchgate.netbenthamopenarchives.com
The following table lists some novel aminoanthraquinone derivatives and their precursors.
| Precursor | Amine/Reagent | Synthesized Derivative |
| 1,4-Dihydroxyanthracene-9,10-dione | Butylamine, PhI(OAc)₂ | 2-(Butylamino)-1,4-dihydroxyanthraquinone |
| Anthracene-1,4-dione | Butylamine, PhI(OAc)₂ | 2-(Butylamino)anthracene-1,4-dione |
| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine, PhI(OAc)₂ | 2-(Butylamino)anthracene-9,10-dione |
| 2-(Butylamino)-1,4-dihydroxyanthraquinone | (CH₃)₂SO₄ | 2-(Butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione |
| 2-(Butylamino)-1,4-dihydroxyanthraquinone | Acetic Anhydride | 2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate |
This table is compiled from data presented in studies on the synthesis of novel aminoanthraquinones. nih.govresearchgate.netbenthamopenarchives.com
Substitution Patterns and Their Synthetic Control
The synthetic control of substitution patterns on the anthraquinone framework is fundamental to accessing specific derivatives of this compound. The regioselectivity of further transformations is largely dictated by the electronic properties of the existing amino and methoxy substituents. Both the -NH₂ and -OCH₃ groups are strong activating, ortho-, para-directing groups. In the case of this compound, the positions ortho to the amino group (position 2) and ortho to the methoxy group (position 3) are activated towards electrophilic substitution.
Control over substitution is often achieved by starting with a precursor that has a leaving group at a specific position, which can then be displaced by a desired functional group. A prominent example is the use of bromaminic acid (1-amino-4-bromoanthracene-9,10-dione-2-sulfonic acid) as a starting material. nih.gov In this precursor, the bromine atom at the 4-position is susceptible to nucleophilic substitution by various amines, allowing for the synthesis of a wide range of 1,4-diaminoanthraquinone (B121737) derivatives. nih.gov This strategy circumvents the challenges of direct functionalization and provides precise control over the substituent introduced at the 4-position.
Photochemical reactions also offer a method for controlled substitution. For instance, the irradiation of 1-aminoanthraquinone (B167232) with visible light in the presence of sodium sulphite leads exclusively to the formation of sodium 1-aminoanthraquinone-2-sulphonate. rsc.org This high regioselectivity for the 2-position is a direct consequence of the electronic influence of the amino group on the excited state of the molecule. rsc.org In contrast, direct nitration of the parent anthraquinone molecule is often difficult to control and yields a mixture of 1- and 2-nitroanthraquinones, as well as dinitro products, which then require intricate separation methods after reduction to the corresponding aminoanthraquinones. googleapis.com
The synthesis of the anthraquinone core itself can be tailored to produce specific substitution patterns. Friedel-Crafts reactions between substituted phthalic anhydrides and substituted benzenes are a common route. google.comtandfonline.com By selecting appropriately substituted starting materials, one can control the placement of functional groups on the final anthraquinone ring system. google.com Another versatile method is the Diels-Alder reaction, where a substituted 1,4-naphthoquinone (B94277) reacts with a substituted 1,3-butadiene, followed by oxidation, to yield a specifically substituted anthraquinone. scirp.orgresearchgate.net This approach allows for the systematic construction of the molecule with predetermined substituent positions.
Catalytic Approaches in Derivatization
Catalysis plays a crucial role in the efficient and selective synthesis and derivatization of this compound and its precursors. Various catalytic systems, including acid catalysts and transition metal catalysts, have been developed to facilitate key chemical transformations.
Lewis and Brønsted acids are widely employed in the synthesis of the fundamental anthraquinone skeleton. Friedel-Crafts acylation, a key step in many synthetic routes, is traditionally catalyzed by aluminum trichloride. google.com More environmentally benign and efficient catalysts have been explored. For example, alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an effective catalyst for the one-pot synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes in an aqueous medium at room temperature. tandfonline.com This method offers advantages such as mild reaction conditions, high yields, and the use of an inexpensive, non-toxic catalyst. tandfonline.com Similarly, Mo-V-P heteropoly acids (HPAs) have been utilized as bifunctional catalysts in the one-pot synthesis of substituted anthraquinones from 1,4-naphthoquinone and 1,3-butadienes. scirp.org These HPAs act as both Brønsted acids to catalyze the Diels-Alder reaction and as oxidation catalysts for the subsequent aromatization of the adduct. scirp.org
Transition metal catalysts are particularly important for C-N and C-C bond-forming reactions used to introduce or modify substituents. Copper catalysis is frequently used in nucleophilic substitution reactions on haloanthraquinones. The synthesis of 1,4-diaminoanthraquinone derivatives from bromaminic acid and primary aliphatic amines, for instance, is efficiently achieved in the presence of a mixture of copper(II) and iron(II) salts. nih.gov This catalytic system facilitates the displacement of the bromine atom by the amine nucleophile, often resulting in high yields of the desired product. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to synthesize substituted anthracene (B1667546) derivatives from halogenated precursors. researchgate.net
The table below summarizes various catalytic approaches used in the synthesis and derivatization of anthraquinone systems relevant to this compound.
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation/Cyclization | Alum (KAl(SO₄)₂·12H₂O) | Phthalic anhydride and substituted benzenes | Green synthesis, aqueous media, mild conditions, high yields (70-96%). | tandfonline.com |
| Diels-Alder / Oxidation | Mo-V-P Heteropoly Acids (HPAs) | 1,4-Naphthoquinone and substituted 1,3-butadienes | One-pot synthesis, bifunctional catalyst (acid and oxidation). | scirp.org |
| Nucleophilic Amination | Copper(II) and Iron(II) salts | Bromaminic acid and primary aliphatic amines | Efficient synthesis of 1,4-diaminoanthraquinone derivatives. | nih.gov |
| C-C Annulation | Indium bromide (Lewis Acid) | 8-amino-3-methyltetraphen-7,12-dione and a glycal | Catalyzes N,C-glycosylation to form a dihydropyran ring. | colab.ws |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Applications in Structural Analysis
Vibrational spectroscopy is a cornerstone in the characterization of molecular structures by probing the vibrational modes of chemical bonds. Each functional group within a molecule possesses characteristic vibrational frequencies, producing a unique spectral fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For 1-amino-4-methoxyanthracene-9,10-dione, the key absorptions are associated with the amine (N-H), quinone (C=O), ether (C-O-C), and aromatic ring (C=C, C-H) moieties.
The spectrum is expected to show characteristic N-H stretching vibrations for the primary amino group. In related compounds like 1-amino-4-hydroxy-9,10-anthraquinone, these bands appear in the region of 3300-3500 cm⁻¹. nih.gov The two carbonyl groups of the quinone system give rise to strong C=O stretching absorptions, typically observed around 1620-1680 cm⁻¹. nih.gov The presence of the methoxy (B1213986) group introduces C-O-C stretching vibrations. The asymmetric stretch is expected around 1250 cm⁻¹, while the symmetric stretch would appear near 1040 cm⁻¹. Aromatic C=C stretching vibrations from the fused rings are typically found in the 1450-1600 cm⁻¹ region. researchgate.net The NIST Chemistry WebBook provides IR spectrum data for the parent compound, 1-aminoanthraquinone (B167232), which serves as a reference for the core structure's vibrations. nist.gov
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Quinone | C=O Stretch | 1620 - 1680 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Methoxy (Ether) | Asymmetric C-O-C Stretch | ~1250 |
| Methoxy (Ether) | Symmetric C-O-C Stretch | ~1040 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it ideal for characterizing the carbon skeleton of the anthracene (B1667546) core. The FT-Raman spectrum of this compound would be expected to show strong bands for the symmetric C=C stretching modes of the aromatic rings.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. researchgate.net This enhancement allows for the detection of minute quantities of a substance and can provide information about the molecule's orientation on the surface. A SERS study on a related compound, 1,4-dimethoxy-2-nitro-3-methylanthracene-9,10-dione, demonstrated significant enhancement of the C=O stretching and C–H in-plane vibrational modes upon adsorption onto silver nanoparticles. researchgate.net This finding suggested a "stand-on" orientation of the molecule on the silver surface. researchgate.net Similar SERS analysis of this compound could provide valuable insights into its interaction with metallic surfaces, a key aspect for applications in sensor technology and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H-NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to display distinct signals for the amino, methoxy, and aromatic protons.
Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Methoxy Protons (-OCH₃): A sharp singlet, typically appearing in the downfield region around 3.9-4.1 ppm, resulting from the deshielding effect of the attached oxygen atom.
Aromatic Protons: The six protons on the aromatic rings will appear further downfield (typically 7.0-8.5 ppm) due to the anisotropic effect of the ring currents. The protons on the substituted ring (H-2 and H-3) will form an AB spin system, appearing as two doublets. The four protons on the unsubstituted terminal ring (H-5, H-6, H-7, H-8) will show more complex splitting. H-5 and H-8 are expected to be the most downfield due to the deshielding effect of the adjacent quinone carbonyl groups.
Table 2: Predicted ¹H-NMR Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -NH₂ | Variable (Broad) | Singlet (s) |
| -OCH₃ | ~4.0 | Singlet (s) |
| H-2, H-3 | ~7.2 - 7.6 | Doublet (d) |
| H-6, H-7 | ~7.7 - 7.9 | Multiplet (m) |
¹³C-NMR spectroscopy provides a map of the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line, revealing the molecular symmetry. libretexts.org For this compound, 15 distinct signals are expected, corresponding to each of the 14 carbons in the ring system and the single methoxy carbon.
The chemical shifts are highly dependent on the carbon's local electronic environment. libretexts.orgchemguide.co.uk
Carbonyl Carbons (C-9, C-10): These are the most deshielded carbons and will appear furthest downfield, typically in the 180-190 ppm range.
Aromatic Carbons (C-1, C-4): The carbons directly attached to the electron-donating amino and methoxy groups will be shielded relative to other quaternary carbons and are expected around 150-160 ppm.
Other Aromatic Carbons: The remaining ten aromatic carbons will resonate in the 110-140 ppm region. Quaternary carbons (C-4a, C-8a, C-9a, C-10a) will generally have weaker signals than protonated carbons.
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield, typically in the 55-65 ppm range.
Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-9, C-10 (C=O) | 180 - 190 |
| C-1 (-NH₂), C-4 (-OCH₃) | 150 - 160 |
| C-4a, C-8a, C-9a, C-10a | 115 - 140 (Quaternary) |
| C-2, C-3, C-5, C-6, C-7, C-8 | 110 - 135 (Protonated) |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
HMBC is instrumental in assigning quaternary carbons, which show no signals in proton-based experiments. For this compound, key HMBC correlations would be expected between:
The methoxy protons (-OCH₃) and the C-4 carbon to which the group is attached.
The amino protons (-NH₂) and the C-1, C-2, and C-9a carbons.
Aromatic proton H-5 and the carbonyl carbon C-10, as well as the quaternary carbons C-4a and C-9.
Aromatic proton H-8 and the carbonyl carbon C-9, as well as the quaternary carbon C-10a.
These correlations provide definitive proof of the substitution pattern and allow for the complete and accurate assignment of the entire molecular structure.
Table 4: Selected Expected HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) |
|---|---|
| -OCH₃ | C-4 |
| -NH₂ | C-1, C-2, C-9a |
| H-5 | C-4a, C-7, C-9, C-10 |
| H-8 | C-6, C-9, C-10a |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M•+) that confirms its molecular weight.
The fragmentation pattern of this compound under EI conditions is largely dictated by the stable anthraquinone (B42736) core and the nature of its substituents. A characteristic fragmentation pathway for anthraquinones is the sequential loss of neutral carbon monoxide (CO) molecules from the quinone moiety. This process leads to the formation of significant fragment ions.
The presence of the amino (-NH₂) and methoxy (-OCH₃) groups introduces additional fragmentation pathways. Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule. The amino group can also undergo fragmentation, although it is generally more stable.
A plausible fragmentation scheme for this compound is outlined below:
Initial Ionization: Formation of the molecular ion (M•+).
Loss of CO: The molecular ion can lose a molecule of carbon monoxide, a hallmark of quinone fragmentation, to form the [M - CO]•+ ion. This can be followed by the loss of a second CO molecule to yield the [M - 2CO]•+ ion.
Methoxy Group Fragmentation: The molecular ion can lose a methyl radical (•CH₃) from the methoxy group to form an [M - CH₃]⁺ ion. Alternatively, a rearrangement can lead to the elimination of formaldehyde (CH₂O), resulting in an [M - CH₂O]•+ ion.
Combined Losses: Subsequent fragmentation can involve combinations of these losses, for example, the loss of both a methyl radical and a carbon monoxide molecule.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure |
| [M]•+ | C₁₅H₁₁NO₃•+ |
| [M - CO]•+ | C₁₄H₁₁NO₂•+ |
| [M - 2CO]•+ | C₁₃H₁₁NO•+ |
| [M - CH₃]⁺ | C₁₄H₈NO₃⁺ |
| [M - CH₂O]•+ | C₁₄H₉NO₂•+ |
Note: This table is based on theoretical fragmentation patterns of anthraquinone derivatives.
Electronic Absorption Spectroscopy and Optical Properties
The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are due to electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic anthraquinone system and the lone pairs of electrons on the nitrogen and oxygen atoms of the amino and methoxy substituents, respectively.
The positions and intensities of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. Generally, for anthraquinone derivatives with electron-donating groups like amino and methoxy groups, an increase in solvent polarity leads to a shift in the absorption maximum (λmax).
In the case of this compound, the amino and methoxy groups act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to the parent anthraquinone molecule. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms.
While specific experimental data for this compound in a range of solvents is limited in the available literature, studies on structurally similar compounds, such as 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone, have shown that the absorption maxima can exhibit either a bathochromic or a hypsochromic (blue) shift with increasing solvent polarity, depending on the specific interactions between the solute and solvent molecules nih.gov. For many amino-substituted anthraquinones, a positive solvatochromism (red shift with increasing solvent polarity) is observed.
The optical properties of this compound make it relevant in the field of dyes and pigments. The specific color is determined by the absorption of light in the visible region.
Table 2: Expected Absorption Maxima (λmax) of this compound in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) |
| Hexane | 1.88 | ~480 |
| Toluene | 2.38 | ~490 |
| Dichloromethane | 8.93 | ~500 |
| Acetone | 20.7 | ~510 |
| Ethanol | 24.5 | ~515 |
| Acetonitrile | 37.5 | ~520 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~530 |
Note: The λmax values are estimates based on the known solvatochromic behavior of similar amino- and methoxy-substituted anthraquinones and are intended for illustrative purposes.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These calculations are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. While specific experimental crystal structures for 1-amino-4-methoxyanthracene-9,10-dione are not widely published, computational methods can reliably predict its geometric parameters.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For derivatives of anthracene-9,10-dione, DFT calculations are employed to determine the planarity of the fused ring system and the orientation of the substituent groups. nih.govmaterialsciencejournal.org
In the case of this compound, DFT would be used to fully optimize the ground-state geometry. These calculations typically show that the anthracene-9,10-dione core is nearly planar. researchgate.net The amino (-NH2) and methoxy (B1213986) (-OCH3) groups lie in or close to the plane of the aromatic rings. This planarity is a key feature influencing the molecule's ability to participate in intermolecular interactions, such as the π-π stacking observed when similar molecules intercalate with DNA. nih.gov
Below is a table of representative bond lengths that would be expected from a DFT optimization of an anthraquinone (B42736) derivative, based on general principles and studies of similar molecules. materialsciencejournal.org
| Bond Type | Typical Bond Length (Å) |
| C-C (aromatic) | 1.39 - 1.42 |
| C=C (aromatic) | 1.37 - 1.39 |
| C=O (quinone) | ~1.22 |
| C-N (amino) | ~1.36 |
| C-O (methoxy) | ~1.37 |
This table contains illustrative data based on computational studies of similar aromatic quinone structures.
Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. researchgate.net Methods like AM1 and PM3 are computationally less expensive than DFT, making them suitable for the geometric optimization of larger molecules or for preliminary, high-throughput screening. While less accurate than DFT for electronic properties, they provide reasonable geometric structures that can be used as a starting point for more rigorous DFT or ab initio calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. nih.gov For this compound, the anthraquinone core acts as an electron-accepting moiety, while the amino and methoxy substituents are strong electron-donating groups.
This donor-acceptor architecture dictates the localization of the frontier orbitals. Computational studies on related molecules show that the HOMO density is primarily located on the electron-rich, amino- and methoxy-substituted benzene (B151609) ring. researchgate.net Conversely, the LUMO density is concentrated on the electron-deficient quinone part of the molecule (the central ring with the two carbonyl groups). researchgate.net
The table below illustrates the effect of substituents on the frontier orbital energies, using unsubstituted anthraquinone as a reference. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |
| This compound | Higher (less negative) than AQ | Similar to AQ | Smaller than AQ |
This table includes published data for Anthraquinone researchgate.net and illustrates the expected trend for the substituted compound.
The distinct spatial separation of the HOMO and LUMO in donor-acceptor molecules like this compound facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs light, an electron is promoted from the HOMO to the LUMO. This process effectively moves electron density from the amino/methoxy-substituted ring to the quinone moiety. researchgate.netiphy.ac.cn
Studies on the closely related 1-aminoanthraquinone (B167232) (AAQ) have extensively characterized this ICT phenomenon. iphy.ac.cnmdpi.com Theoretical calculations for AAQ show a dramatic increase in the molecular dipole moment upon transitioning from the ground state (S₀) to the first excited state (S₁), which is a clear indicator of a more charge-separated species in the excited state. iphy.ac.cn This ICT is often described by the Twisted Intramolecular Charge Transfer (TICT) model, where the amino group twists out of the plane of the aromatic ring in the excited state to stabilize the charge separation. iphy.ac.cnmdpi.com The addition of a second electron-donating group, the methoxy group, in this compound is expected to enhance this ICT character.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a biological macromolecule like a protein or DNA). neuroquantology.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Given that many anthracene-9,10-dione derivatives exhibit anticancer activity by interacting with DNA and enzymes like Topoisomerase II, molecular docking simulations are a key tool in their investigation. neuroquantology.com For this compound, docking studies would be performed to predict its binding affinity and mode of interaction with such targets. The planar structure of the anthraquinone core allows it to intercalate between the base pairs of DNA, while the amino and methoxy groups can form specific hydrogen bonds and other interactions with the receptor's active site. nih.govneuroquantology.com
While specific docking studies for this compound are not detailed in the literature, results from related compounds provide a clear blueprint for how it would be analyzed. Docking simulations calculate a "docking score," which estimates the binding free energy, and reveal key interactions such as hydrogen bonds and hydrophobic contacts.
The following table summarizes findings from docking studies of similar anthracene-9,10-dione derivatives with relevant biological targets.
| Compound Class | Biological Target | Key Interactions Observed | Reference |
| Anthracene-9,10-dione Derivatives | Topoisomerase II | Hydrogen bonds with active site residues (e.g., LYS, ASN, GLN), π-π stacking with DNA bases. | neuroquantology.com |
| Anthracene (B1667546) Derivatives | DNA Gyrase B | Docking scores ranging from -8.4 to -11.3 kcal/mol. | biointerfaceresearch.com |
| Amino-Anthraquinone Derivatives | Monoamine Oxidase (MAO) | Used to rationalize observed inhibitory activity. | researchgate.net |
This table presents data for related compounds to illustrate the application and results of molecular docking simulations.
DNA Intercalation Modeling
Molecular modeling is a important tool for predicting how a molecule, such as this compound, might interact with DNA. The planar structure of the anthracene-9,10-dione core is a common feature in molecules that act as DNA intercalators. researchgate.net Computational simulations can provide a detailed view of these interactions at an atomic level.
Studies on related anthracene-9,10-dione derivatives have successfully used molecular modeling to predict their DNA binding modes. epa.govnih.govnih.gov For instance, the substitution patterns on the anthraquinone ring have been shown to dictate whether a compound binds in a classical intercalation fashion or through a threading mode where side chains occupy both grooves of the DNA. epa.gov These computational approaches are essential for understanding the structure-activity relationships that govern DNA sequence specificity and binding affinity. nih.gov
Enzyme Active Site Binding Predictions
Computational docking and molecular dynamics simulations are frequently employed to predict the binding affinity and mode of interaction between small molecules and enzyme active sites. These predictions are valuable in drug discovery for identifying potential enzyme inhibitors.
For the broader class of amino-anthracene-9,10-diones, there is research into their potential as enzyme inhibitors, such as targeting monoamine oxidase (MAO). researchgate.net Such studies would typically involve docking the ligand into a known crystal structure of the enzyme to predict binding poses and estimate binding energies.
Despite the application of these computational methods to similar molecules, there is no specific information available in the scientific literature regarding the prediction of this compound binding to any enzyme active sites.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds based on their structural features.
For a QSAR study to be conducted, a dataset of structurally related compounds with measured biological activity is required. While QSAR studies have been performed on various classes of chemical compounds, there is no published research that includes this compound within a QSAR model. Therefore, no QSAR-based predictions of its biological activity are available.
Simulation of Spectroscopic Data
Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for simulating and interpreting spectroscopic data, such as infrared (IR), Raman, and UV-Visible spectra. These simulations provide a theoretical basis for understanding the vibrational and electronic properties of molecules.
For example, DFT calculations have been successfully used to simulate the Raman spectra of other substituted anthracene-9,10-dione derivatives, helping to assign vibrational modes and predict how the molecule orients itself when adsorbed onto nanoparticles. researchgate.net Similar computational studies have been performed on the closely related compound 1-amino-4-hydroxy-9,10-anthraquinone, where DFT was used to analyze its spectroscopic properties and optimized geometry. nih.gov
However, a comprehensive search of the scientific literature indicates that no specific studies have been published on the simulation of spectroscopic data for this compound.
In Vitro Biological Activity: Mechanistic Investigations of 1 Amino 4 Methoxyanthracene 9,10 Dione and Its Derivatives
Antineoplastic Activity Mechanisms in Cell Lines (In Vitro)
The anticancer properties of 1-amino-4-methoxyanthracene-9,10-dione and its analogs are attributed to a multi-faceted mechanism of action at the cellular level. Research has demonstrated that these compounds can interfere with fundamental processes of cell proliferation and survival.
Cell Cycle Modulation and Arrest Pathways
Substituted anthracene-9,10-dione derivatives have been shown to exert their cytotoxic effects by modulating the cell cycle, a critical process for cell division and proliferation. Certain derivatives have been observed to induce cell cycle arrest, particularly in the G2/M phase nih.gov. This disruption prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in their proliferation. For instance, studies on novel 9-methylanthracene derivatives have demonstrated their ability to cause cell cycle arrest at the G2/M phase in glioblastoma cells nih.gov. While specific studies on this compound are limited, the general activity of the anthraquinone (B42736) scaffold suggests a similar potential to interfere with cell cycle progression. The arrest in the G2/M phase is a common mechanism for DNA-damaging agents, preventing the segregation of damaged chromosomes.
Apoptosis Induction Pathways (e.g., Mitochondrial Dysfunction)
A significant mechanism underlying the antineoplastic activity of aminoanthraquinone derivatives is the induction of apoptosis, or programmed cell death. Various studies have highlighted the ability of these compounds to trigger apoptotic pathways in cancer cells. The structurally similar compound, 1-amino-4-hydroxy-9,10-anthraquinone, has been found to induce apoptosis in human breast adenocarcinoma cells researchgate.net.
The intrinsic pathway of apoptosis, which involves the mitochondria, appears to be a key route for anthracenedione derivatives nih.gov. This pathway is often initiated by cellular stress, leading to mitochondrial dysfunction. A hallmark of this process is the loss of the mitochondrial membrane potential (ΔΨm), which can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm nih.gov. One study on anthracenedione derivatives isolated from mangrove endophytic fungi demonstrated that the cytotoxic effects were associated with a loss of mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway in apoptosis induction nih.gov. Although direct evidence for this compound is not extensively documented, the established pro-apoptotic activity of its analogs strongly suggests a similar mechanism involving mitochondrial dysfunction.
DNA Binding and Intercalation Mechanisms
The planar structure of the anthracene-9,10-dione ring system is a critical feature that allows these molecules to interact with DNA. This interaction can occur through intercalation, where the planar aromatic core inserts itself between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cytotoxicity.
The nature and position of substituents on the anthraquinone scaffold play a crucial role in the DNA binding affinity and mode. For instance, unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones generally exhibit higher cell growth inhibitory activity compared to the related 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-diones, and this has been correlated with their enhanced ability to interact with calf thymus DNA. This suggests that the presence of two basic side chains enhances the binding to the negatively charged DNA backbone.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase, Kinases, Cytochrome P450)
Anthracene-9,10-dione derivatives are known to inhibit the activity of various enzymes that are crucial for cancer cell survival and proliferation.
Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. The inhibition of topoisomerase II is a well-established mechanism for several anticancer drugs with an anthraquinone core, such as mitoxantrone (B413) nih.gov. These inhibitors stabilize the transient DNA-topoisomerase covalent complex, leading to DNA strand breaks and subsequent cell death. While specific data for this compound is scarce, the structural similarity to known topoisomerase inhibitors suggests it may also possess this activity.
Kinases: Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. The inhibition of specific kinases is a major strategy in modern cancer therapy. Some anthraquinone derivatives have been investigated as kinase inhibitors. For example, certain derivatives have been evaluated for their ability to inhibit c-Met kinase nih.gov.
Cytochrome P450: Cytochrome P450 (CYP450) enzymes are involved in the metabolism of a wide range of compounds, including drugs and carcinogens. Inhibition of these enzymes can have significant implications for drug interactions and efficacy. A study on the inhibition of CYP450 enzymes by various quinones and anthraquinones found that several 1-amino-4-substituted derivatives were potent inhibitors of CYP1A1 and CYP1A2.
| Compound | CYP450 Isoform | IC50 (µM) |
|---|---|---|
| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | CYP1A1 | 0.40 |
| 1-Amino-4-hydroxyanthracene-9,10-dione | CYP1A2 | 0.53 |
Modulation of Gene Expression (e.g., p53, Bcl-2)
The cytotoxic effects of anthracene-9,10-dione derivatives can also be mediated through the modulation of genes that regulate cell survival and apoptosis. The tumor suppressor protein p53 and the Bcl-2 family of proteins are key players in these pathways.
Some anthracene-9,10-dione derivatives have been shown to up-regulate the expression of the tumor suppressor gene p53 nih.gov. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis. Conversely, these compounds can down-regulate the expression of the anti-apoptotic protein Bcl-2 nih.gov. A decrease in Bcl-2 levels can shift the cellular balance towards apoptosis. For example, certain anthracene-9,10-dione derivatives have been reported to up-regulate p53 and down-regulate Bcl-2 gene expression in cancer cell lines nih.gov.
Structure-Activity Relationships for Cytotoxicity
The cytotoxic potency of this compound and its derivatives is highly dependent on their chemical structure. The nature, number, and position of substituents on the anthraquinone nucleus significantly influence their biological activity.
Studies have shown that the presence of amino groups at the 1 and 4 positions is often associated with potent cytotoxic activity. The basicity of these amino groups and the length and nature of the alkyl chains attached to them can modulate the DNA binding affinity and, consequently, the cytotoxicity. As mentioned earlier, 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones are generally more potent inhibitors of cell growth than their 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-dione counterparts, highlighting the importance of the second aminoalkyl side chain for enhanced activity.
The substitution at the 4-position also plays a critical role. For instance, comparing a methoxy (B1213986) group (as in this compound) with a hydroxy group (as in 1-amino-4-hydroxy-9,10-anthraquinone) can affect the electronic properties and hydrogen bonding capabilities of the molecule, which in turn can influence its interaction with biological targets.
| Compound/Derivative Class | General Observation on Cytotoxicity |
|---|---|
| 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones | Generally higher cytotoxicity than monosubstituted analogs |
| 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-diones | Lower cytotoxicity compared to disubstituted analogs |
Antimicrobial Activity Mechanisms (In Vitro)
Derivatives of this compound have demonstrated a spectrum of antimicrobial activities in laboratory settings. researchgate.net In vitro studies on various synthesized hybrid compounds of amino-anthracene-9,10-dione have shown moderate to excellent antibacterial and antifungal properties, with some derivatives exhibiting efficacy comparable or superior to standard control drugs. researchgate.netresearchgate.net
In vitro evaluations of novel amino-anthracene-9,10-dione derivatives have been conducted against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Bacillus subtilis. researchgate.netbiointerfaceresearch.com These compounds have been noted for their significant antibacterial action against these pathogens. researchgate.netbiointerfaceresearch.com For instance, a study on a closely related acylated derivative, 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, reported a Minimum Inhibitory Concentration (MIC) value of 0.1 mg/mL against MRSA. benthamopenarchives.com The potent activity of such compounds against MRSA is particularly noteworthy given the challenge of multidrug resistance. frontiersin.org
The antibacterial efficacy of amino-anthracene-9,10-dione derivatives has also been assessed against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.netresearchgate.net P. aeruginosa is a common opportunistic pathogen known for causing nosocomial infections and developing resistance to multiple antibiotics. nih.govnih.gov A synthesized derivative, 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, displayed notable activity against P. aeruginosa with a MIC of 0.1 mg/mL and against E. coli with a MIC of 0.5 mg/mL. benthamopenarchives.com
Beyond antibacterial properties, various amino-anthracene-9,10-dione derivatives have been evaluated for in vitro antifungal activity against pathogens like Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. researchgate.netresearchgate.net Research has confirmed that these hybrid compounds can exhibit excellent antifungal effects. researchgate.net Specifically, the derivative 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate was found to have a MIC of 0.1 mg/mL against Candida albicans. benthamopenarchives.com
| Microorganism | Gram Staining | Type | Minimum Inhibitory Concentration (MIC) of 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (mg/mL) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Bacteria | 0.1 benthamopenarchives.com |
| Pseudomonas aeruginosa | Gram-Negative | Bacteria | 0.1 benthamopenarchives.com |
| Escherichia coli | Gram-Negative | Bacteria | 0.5 benthamopenarchives.com |
| Candida albicans | N/A | Fungus | 0.1 benthamopenarchives.com |
The antimicrobial mechanisms of anthraquinone derivatives are multifaceted. nih.gov One primary mode of action involves the disruption of the bacterial cell envelope and membrane. frontiersin.orgnih.gov Some antimicrobial agents achieve their effect by increasing the permeability of the bacterial membrane, leading to the release of intracellular components like ATP and ultimately causing cell death. nih.govmq.edu.au Another significant mechanism is the inhibition of biofilm formation, a critical factor in chronic and resistant infections. nih.govnih.gov Anthraquinones may also exert their effects by interfering with essential cellular processes, such as the synthesis of nucleic acids and proteins, or by blocking energy metabolism through the inhibition of electron transfer in the mitochondrial respiratory chain. nih.govnih.gov For some related analogues, direct interaction with DNA has also been identified as a potential mechanism of action. nih.gov
Other Investigated Biological Activities (In Vitro Mechanistic Studies)
The nuclear factor-κB (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.gov It controls the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov The inhibition of the NF-κB pathway is a key strategy for mitigating inflammation. nih.gov In its inactive state, NF-κB resides in the cytoplasm, bound to an inhibitor protein called IκBα. mdpi.combiorxiv.org Upon stimulation by factors like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB dimer (commonly p50/p65) to translocate into the nucleus. nih.govbiorxiv.org Once in the nucleus, NF-κB binds to DNA and initiates the transcription of inflammatory genes. mdpi.com
In vitro mechanistic studies on various small molecules have shown that they can exert anti-inflammatory effects by directly targeting this pathway. nih.gov The mechanism often involves suppressing the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB. nih.govmdpi.com This action prevents the degradation of IκBα and blocks the nuclear translocation of NF-κB, thereby inhibiting the expression of downstream inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. nih.govnih.gov
Antioxidant Mechanisms
The antioxidant properties of anthraquinone derivatives are a subject of significant scientific interest, owing to their potential to mitigate oxidative stress implicated in various pathological conditions. The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the nature and positioning of substituent groups on the core anthraquinone scaffold. While direct experimental data on the antioxidant mechanisms of this compound is limited in the reviewed literature, the well-established structure-activity relationships of related anthraquinone compounds allow for a reasoned discussion of its likely antioxidant behavior.
The primary antioxidant mechanisms attributed to anthraquinone derivatives include radical scavenging and metal chelation. The presence of electron-donating groups, such as amino (-NH2) and methoxy (-OCH3) groups, at specific positions on the anthraquinone ring system is known to significantly influence these activities.
Radical Scavenging Activity:
Anthraquinones can neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, which are commonly used in in vitro antioxidant assays. This activity is primarily attributed to the ability of the substituent groups to donate a hydrogen atom or an electron to the radical, thereby stabilizing it.
For instance, theoretical studies on various natural anthraquinones have shown that they can exhibit excellent superoxide radical (O2•−) scavenging activity, particularly in aqueous solutions. The rate constants for superoxide anion scavenging by some anthraquinones have been calculated to be in the range of 3.42 × 10^6 to 3.70 × 10^8 M−1 s−1, which is significantly higher than that of typical antioxidants like ascorbic acid and quercetin acs.org. The presence of an amino group at the C1 position and a methoxy group at the C4 position in this compound is expected to enhance its electron-donating capacity, which would theoretically contribute to its radical scavenging potential.
The general mechanism of radical scavenging by phenolic and amino-substituted compounds often involves the transfer of a hydrogen atom from the hydroxyl or amino group to the free radical. While the methoxy group itself is not a primary hydrogen donor, its electron-donating nature can influence the bond dissociation enthalpy of the amino group, potentially enhancing its ability to donate a hydrogen atom.
Metal Chelation:
Structure-Activity Relationship:
The antioxidant activity of anthraquinones is highly dependent on their substitution pattern. Studies on various derivatives have provided insights into these structure-activity relationships:
Hydroxyl Groups: The presence and position of hydroxyl groups are paramount for the radical scavenging activity of anthraquinones. For example, the presence of a hydroxyl group at the C1 position is known to enhance antioxidant activity due to the formation of an intramolecular hydrogen bond with the adjacent carbonyl group, which stabilizes the resulting radical.
Methoxy Groups: Methoxy groups are also electron-donating and can increase the antioxidant activity of phenolic compounds. While not as potent as hydroxyl groups in direct hydrogen donation, they can influence the electronic properties of the molecule, thereby modulating its antioxidant potential.
Although specific quantitative data for this compound is not available in the reviewed literature, the combined electronic effects of the amino and methoxy groups at the 1 and 4 positions suggest a potential for antioxidant activity through both radical scavenging and metal chelation mechanisms.
Interactive Data Table of Related Anthraquinone Derivatives' Antioxidant Activity
To provide context for the potential antioxidant activity of this compound, the following table summarizes the reported antioxidant activities of structurally related anthraquinone compounds from various studies. Note: Direct comparative analysis is challenging due to variations in experimental conditions.
| Compound Name | Assay | IC50 (µM) | Reference |
| Alizarin | MAO-A Inhibition | 30 ± 2.60 | impactfactor.org |
| Purpurin | MAO-A Inhibition | 250 ± 0.35 | impactfactor.org |
| Emodin (B1671224) | DPPH Scavenging | - | researchgate.net |
| Physcion | DPPH Scavenging | - | researchgate.net |
| Rhein | DPPH Scavenging | - | researchgate.net |
Biosynthetic Pathways and Natural Occurrence Analogues
General Polyketide Pathways Leading to Anthraquinones
The biosynthesis of the vast majority of fungal and bacterial anthraquinones, as well as many in plants, proceeds via the polyketide pathway. researchgate.netnih.govfu-berlin.de This pathway is analogous to fatty acid synthesis but results in the formation of complex aromatic structures rather than saturated fatty acids. The process is initiated with a starter unit, typically acetyl-CoA, which is sequentially extended by several extender units, most commonly malonyl-CoA. researchgate.netnih.gov
This assembly line is orchestrated by a family of enzymes known as polyketide synthases (PKSs). wikipedia.org Anthraquinones are typically formed by Type II PKS systems, which are multi-enzyme complexes where each catalytic function resides on a separate polypeptide. nih.govnih.govnih.gov The minimal Type II PKS required to produce a polyketide chain consists of a ketosynthase (KS) and a chain length factor (CLF) — which form a heterodimer — and an acyl carrier protein (ACP). wikipedia.orgnih.gov
The process begins with the loading of the acetyl-CoA starter unit onto the ACP. The chain is then elongated through a series of decarboxylative condensation reactions with malonyl-CoA units. For most anthraquinones, this results in a linear octaketide chain (formed from one acetyl-CoA and seven malonyl-CoA units). researchgate.netmdpi.com This highly reactive poly-β-keto chain is then subjected to a series of enzyme-catalyzed cyclizations and aromatizations to form the characteristic tricyclic anthraquinone (B42736) core. nih.govresearchgate.net The specific folding pattern of the octaketide chain determines the initial structure of the anthraquinone skeleton. researchgate.netmdpi.com
While the polyketide pathway is the predominant route, it is noteworthy that some plants, particularly in the Rubiaceae family, utilize an alternative route known as the chorismate/o-succinylbenzoic acid pathway for certain types of anthraquinones. researchgate.netresearchgate.net However, emodin-type anthraquinones, which are structurally more representative of the broader class, originate from the polyketide pathway. nih.govresearchgate.net
Characterization of Naturally Derived Anthraquinone Analogues
Nature produces a wide diversity of anthraquinone analogues, modified from the basic tricyclic core. These compounds are found in various organisms, from fungi and bacteria to higher plants and lichens. biorxiv.orgnih.govnih.gov While a direct naturally occurring analogue with the precise 1-amino-4-methoxy substitution pattern of the subject compound is not commonly cited, numerous natural anthraquinones feature hydroxyl, methyl, methoxy (B1213986), and occasionally amino functional groups, which represent key structural variations. nih.govnih.govnih.gov
Emodin (B1671224) and chrysophanol (B1684469) are two of the most well-studied and widely distributed fungal anthraquinones, serving as key intermediates in the biosynthesis of a larger family of related metabolites. nih.govrsc.orgnih.gov These compounds, along with others, showcase the structural variety achieved through biosynthetic tailoring of the initial polyketide scaffold.
Interactive Table: Characterization of Selected Natural Anthraquinone Analogues
| Compound Name | Key Substituents | Natural Source (Example) | Key Structural Features |
| Emodin | 1,3,8-Trihydroxy-6-methyl | Fungi (e.g., Aspergillus, Penicillium), Plants (e.g., Rheum palmatum) nih.gov | A key intermediate in the biosynthesis of many other fungal natural products. nih.gov |
| Chrysophanol | 1,8-Dihydroxy-3-methyl | Fungi, Plants (e.g., Cassiae semen), Lichens mdpi.comresearchgate.net | Biosynthetically derived from emodin via dehydroxylation. mdpi.com |
| Islandicin | 1,4,5-Trihydroxy-2-methyl | Fungi (e.g., Talaromyces islandicus) nih.gov | A fungal anthraquinone whose biosynthesis has been studied using isotopic labeling. rsc.org |
| Purpurin | 1,2,4-Trihydroxy | Plants (e.g., Rubia cordifolia) nih.govresearchgate.net | An example of a highly hydroxylated anthraquinone found in plants. |
| Physcion | 1,8-Dihydroxy-3-methyl-6-methoxy | Fungi, Lichens, Plants | An O-methylated derivative of emodin. |
| Aloe-emodin | 1,8-Dihydroxy-3-(hydroxymethyl) | Plants (e.g., Aloe vera), Fungi researchgate.net | Formed by the oxidation of the methyl group of chrysophanol. nih.gov |
Future Directions and Emerging Research Avenues for 1 Amino 4 Methoxyanthracene 9,10 Dione
Advancements in Synthetic Methodologies
The synthesis of anthracene (B1667546) derivatives, including 1-amino-4-methoxyanthracene-9,10-dione, remains a focal point of chemical research due to their significant photophysical, photochemical, and biological properties. beilstein-journals.org A primary strategy involves the modification of the anthraquinone (B42736) framework, as the reactive 9 and 10 positions are protected, which directs substitution to the outer rings. beilstein-journals.org Recent advancements are moving beyond traditional methods to create novel derivatives with diverse functionalities.
Key emerging synthetic strategies include:
Nucleophilic Substitution: A foundational method involves the nucleophilic substitution of bromine in precursors like 1-amino-4-bromo-9,10-anthraquinones. This allows for the introduction of a wide array of substituents at the 4-position, leading to the synthesis of new 4-substituted 1-amino-9,10-anthraquinones. nih.gov
Carboxamide Linkages: Researchers have successfully synthesized novel 1H-benzimidazole-anthraquinone-carboxamides and 1H-pyrrole-anthraquinone-carboxamides. researchgate.netimpactfactor.org This approach, which involves creating carboxamide linkages with various heterocyclic compounds, has been shown to produce derivatives with potent and selective biological activities. researchgate.netimpactfactor.org
Analogue Synthesis for Immunosuppressive Agents: Inspired by the structure of the antineoplastic agent mitoxantrone (B413), novel mono- and disubstituted anthraquinone derivatives have been synthesized through the addition of lipophilic amino alcohols. nih.gov This strategy aims to create compounds with improved therapeutic profiles.
Reaction with Aliphatic or Aromatic Amines: Patented processes describe the preparation of 1-amino-4-hydroxy-anthraquinones by reacting 1,4-dihydroxyanthraquinone with various aliphatic or aromatic amines in the presence of N-methyl-2-pyrrolidone. google.com This method provides a scalable route to key intermediates and final products.
| Synthetic Strategy | Precursor/Reagents | Type of Derivative Produced | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 1-amino-4-bromo-9,10-anthraquinone | 4-substituted 1-aminoanthraquinones | nih.gov |
| Carboxamide Linkage Formation | Aminoanthraquinones, 1H-pyrrole-2-carbonyl chloride, 1H-benzimidazole-2-carboxylic acid | Heterocyclic carboxamide derivatives | researchgate.netimpactfactor.org |
| Addition of Amino Alcohols | Anthraquinone core | Mono- and disubstituted analogues of mitoxantrone | nih.gov |
| Reaction with Amines | 1,4-dihydroxyanthraquinone (quinizarin), aromatic/aliphatic amines | 1-amino-4-hydroxyanthraquinones | google.com |
Integration of Advanced Spectroscopic and Computational Techniques
To fully understand the structure-function relationship of this compound and its analogs, researchers are increasingly relying on a combination of advanced spectroscopic methods and computational modeling. These techniques provide unprecedented insight into molecular geometry, electronic properties, and interactions with biological targets.
For the closely related analog, 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ), a multi-faceted approach has proven highly effective:
X-ray Diffraction: This technique has been used to determine the precise solid-state structure and molecular geometry of 1-AHAQ. nih.govresearchgate.net
Density Functional Theory (DFT): DFT calculations are employed to optimize the molecular geometry in the gas phase. The results show a high degree of correlation with experimental X-ray diffraction data, validating the computational model. nih.govresearchgate.net DFT and Natural Bond Orbital (NBO) analysis have also been instrumental in identifying and characterizing the types of hydrogen bonds within the molecule. nih.govresearchgate.net
Vibrational and Electronic Spectroscopy: The infrared (IR) spectra of 1-AHAQ have been analyzed using Vibrational Energy Distribution Analysis (VEDA) to understand potential energy distribution. nih.govresearchgate.net Furthermore, experimental UV-Vis absorption spectra, which show characteristic π–π* and n–π* transitions, have been successfully correlated with theoretical results obtained from Time-Dependent DFT (TDDFT) computations. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis: Computational studies are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the chemical reactivity and the molecule's ability to interact with biological macromolecules such as DNA, where the HOMO acts as an electron donor and the LUMO as an acceptor. nih.gov
Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also routinely used to confirm the structure and purity of newly synthesized derivatives. ontosight.ai
| Technique | Information Obtained | Reference |
|---|---|---|
| X-ray Diffraction | Solid-state molecular structure and geometry | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Optimized geometry, hydrogen bond analysis, electronic properties | nih.govresearchgate.net |
| UV-Vis Spectroscopy & TDDFT | Electronic transitions (π–π, n–π) | nih.govnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Chemical reactivity, prediction of interaction with biological targets | nih.gov |
| NMR and Mass Spectrometry | Structural confirmation and purity assessment | ontosight.ai |
Novel Mechanistic Elucidations for Biological Activities
While the antitumor properties of many anthraquinone derivatives are well-documented and often linked to DNA interaction, emerging research is uncovering novel biological activities and mechanisms of action. nih.gov This expansion of scope opens up new therapeutic possibilities for compounds based on the this compound scaffold.
Antitumor Activity via Apoptosis: The analog 1-amino-4-hydroxy-9,10-anthraquinone has been shown to interact with calf thymus DNA and induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231), demonstrating a targeted effect with minimal cytotoxicity in normal breast epithelial cells. nih.govresearchgate.net
Neuroprotection and Antidepressant Effects: A significant new area of research involves the evaluation of amino-anthracene-9,10-dione derivatives as inhibitors of monoamine oxidase (MAO) enzymes. researchgate.netimpactfactor.org MAO-A is associated with depression, while MAO-B is linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net Certain newly synthesized derivatives have shown potent and selective inhibition of MAO-A or MAO-B, suggesting their potential as neuroprotective and antidepressant agents. researchgate.netimpactfactor.org
Anti-inflammatory Properties: Research on mitoxantrone analogues has revealed that certain 1,4-anthracene-9,10-dione derivatives can regulate inflammatory pathways. nih.gov Specifically, a disubstituted derivative demonstrated significant inhibition of nitric oxide, TNF-α, and IL-1β production in activated RAW264.7 cells, indicating a potent anti-inflammatory effect with lower cytotoxicity than mitoxantrone. nih.gov
| Biological Activity | Proposed Mechanism of Action | Compound Class/Example | Reference |
|---|---|---|---|
| Antitumor | DNA interaction and induction of apoptosis | 1-amino-4-hydroxy-9,10-anthraquinone | nih.govresearchgate.net |
| Neuroprotection/Antidepressant | Inhibition of monoamine oxidase A (MAO-A) and B (MAO-B) | Amino-anthracene-9,10-dione derivatives with carboxamide linkages | researchgate.netimpactfactor.org |
| Anti-inflammatory | Inhibition of nitric oxide, TNF-α, and IL-1β production | Disubstituted 1,4-anthracene-9,10-dione derivatives | nih.gov |
Development of Structure-Activity Relationship Models for Targeted Design
A central goal of future research is to develop robust structure-activity relationship (SAR) models. By systematically modifying the chemical structure of this compound and correlating these changes with biological activity, researchers can design more potent and selective molecules for specific therapeutic targets.
Key SAR insights from related compounds include:
Substitution at the 1,4-Positions: The nature of the substituents at the 1 and 4 positions is critical for antitumor activity. For instance, 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones generally exhibit much higher inhibition of cell growth compared to 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-diones. nih.gov This difference in activity is directly correlated with the relative ability of these compounds to interact with DNA. nih.gov
Role of Carboxamide Linkages: For MAO inhibition, the presence of a carboxamide linkage connecting the anthraquinone core to a heterocyclic compound is a key structural feature. researchgate.netimpactfactor.org The specific heterocyclic moiety (e.g., 1H-pyrrole vs. 1H-benzimidazole) influences the potency and selectivity towards MAO-A or MAO-B. researchgate.net
Influence on Anti-inflammatory Activity: The substitution pattern significantly impacts anti-inflammatory effects. A disubstituted 1,4-anthracene-9,10-dione derivative showed broad inhibition of inflammatory mediators. nih.gov In contrast, related methylated compounds failed to inhibit TNF-α production, highlighting the sensitivity of the biological response to minor structural modifications. nih.gov
The integration of computational modeling with experimental data, as demonstrated in the study of 1-AHAQ, provides a powerful platform for developing predictive SAR models. nih.govresearchgate.net These models can guide the rational design of new derivatives with optimized properties for anticancer, neuroprotective, or anti-inflammatory applications.
| Structural Modification | Impact on Biological Activity | Targeted Application | Reference |
|---|---|---|---|
| Conversion from 1-amino-4-methoxy to 1,4-bis[(aminoalkyl)amino] substitution | Increases DNA interaction and cell growth inhibition | Antitumor | nih.gov |
| Introduction of heterocyclic carboxamide linkages | Confers potent and selective MAO-A/MAO-B inhibition | Neuroprotection/Antidepressant | researchgate.netimpactfactor.org |
| Disubstitution with lipophilic amino alcohols | Enhances inhibition of nitric oxide, TNF-α, and IL-1β | Anti-inflammatory | nih.gov |
| Methylation of certain monosubstituted derivatives | Reduces or eliminates TNF-α inhibition | Anti-inflammatory | nih.gov |
Q & A
Q. What are the key steps in synthesizing 1-amino-4-methoxyanthracene-9,10-dione, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential functionalization of the anthracene-9,10-dione core. Key steps include:
- Nitration : Introduce a nitro group at the 1-position of anthracene using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration .
- Reduction : Convert the nitro group to an amino group via catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) or chemical reduction (e.g., SnCl₂/HCl) .
- Methoxy Substitution : Introduce the methoxy group at the 4-position via nucleophilic aromatic substitution (e.g., using NaOMe in methanol under reflux) .
Optimization Strategies : - Use anhydrous solvents to minimize hydrolysis.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yields.
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : Resolve substituent positions (e.g., methoxy protons at ~3.8 ppm; aromatic protons split due to anisotropic effects) .
- UV-Vis Spectroscopy : Identify π→π* transitions in the anthraquinone core (λmax ~250–400 nm) and assess conjugation effects from substituents .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amino and carbonyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of methoxy or amino groups) .
Advanced Research Questions
Q. How does the substitution pattern of amino and methoxy groups influence the DNA-binding mode of anthracene-9,10-dione derivatives?
Answer: Substituent positions dictate DNA interaction mechanisms:
- 1,4-Substitution (e.g., amino/methoxy) : Favors classical intercalation , where the planar anthraquinone core inserts between DNA base pairs, with substituents occupying the same groove .
- 2,6-Substitution : Enables threading intercalation , where side chains occupy both major and minor grooves, enhancing binding specificity .
Methodological Insight : - Use thermal denaturation (ΔTm) and ethidium bromide displacement assays to compare DNA-binding affinities.
- Molecular dynamics simulations can predict groove occupancy and binding energy .
Q. What experimental approaches are used to determine the intercalation kinetics of this compound with DNA?
Answer:
- Stopped-Flow Kinetics : Measure association/dissociation rates (kₐ and kᵢ) under pseudo-first-order conditions. For example, monitor fluorescence quenching upon DNA binding .
- Salt-Dependent Binding Analysis : Vary NaCl concentration to assess electrostatic contributions (e.g., threading intercalators show lower salt sensitivity) .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B→Z transitions) induced by intercalation .
Q. How can structure-activity relationship (SAR) studies guide the design of anthracene-9,10-dione derivatives with enhanced telomerase inhibition?
Answer: Key SAR Findings :
- Side Chain Length : Derivatives with -(CH₂)₂- spacers between the amide and terminal amine show superior telomerase inhibition (telIC₅₀ ~4–11 μM) due to optimal DNA groove penetration .
- Cationic Termini : Piperidine or morpholine groups enhance solubility and electrostatic interactions with DNA phosphate backbone .
Methodology : - Synthesize analogs with systematic variations (e.g., alkyl chain length, terminal groups).
- Evaluate cytotoxicity (e.g., IC₅₀ in tumor cell lines) and telomerase inhibition via TRAP (Telomeric Repeat Amplification Protocol) assays .
Q. How do conflicting data on substituent effects in anthracene-9,10-dione derivatives arise, and how can they be resolved?
Answer: Contradictions : Discrepancies in reported DNA-binding modes (e.g., classical vs. threading intercalation) may stem from:
- Experimental Conditions : Varying ionic strength or DNA sequence (AT-rich vs. GC-rich) .
- Substituent Flexibility : Bulky groups (e.g., hexylamino) may restrict groove occupancy, altering kinetics .
Resolution Strategies : - Standardize buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).
- Use defined oligonucleotides (e.g., poly(dA-dT)₂) to isolate sequence-specific effects .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., NaOH for HCl byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
